molecular formula C20H23NO5 B2481340 (2E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide CAS No. 329778-85-0

(2E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2481340
CAS No.: 329778-85-0
M. Wt: 357.406
InChI Key: WESXICGYENAKMS-DHZHZOJOSA-N
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Description

(2E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide is a synthetic organic compound with the molecular formula C20H23NO5 It is characterized by the presence of methoxy and methyl groups attached to phenyl rings, connected by a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide typically involves the reaction of 2-methoxy-5-methylaniline with 3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the prop-2-enamide linkage can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

(2E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (2E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
  • (2E)-N-(2-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
  • (2E)-N-(2-methoxy-5-methylphenyl)-3-(2,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

(2E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide is unique due to the specific arrangement of methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

(E)-N-(2-methoxy-5-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-13-6-9-16(23-2)15(12-13)21-18(22)11-8-14-7-10-17(24-3)20(26-5)19(14)25-4/h6-12H,1-5H3,(H,21,22)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXICGYENAKMS-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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